molecular formula C16H10ClFN4S B11262944 3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11262944
M. Wt: 344.8 g/mol
InChI Key: DCJHSDUAJLLDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with chlorophenyl and fluorophenyl substituents

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are straightforward and do not require the use of a catalyst, making the process efficient and environmentally friendly.

Chemical Reactions Analysis

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer activity, the compound inhibits the activity of EGFR, leading to the suppression of cancer cell proliferation. The molecular pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.

Comparison with Similar Compounds

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents (chlorophenyl and fluorophenyl), which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-1-11(2-6-12)15-19-20-16-22(15)21-14(9-23-16)10-3-7-13(18)8-4-10/h1-8H,9H2

InChI Key

DCJHSDUAJLLDBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.